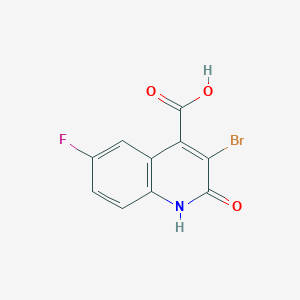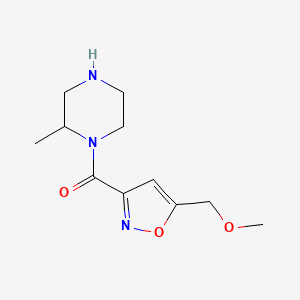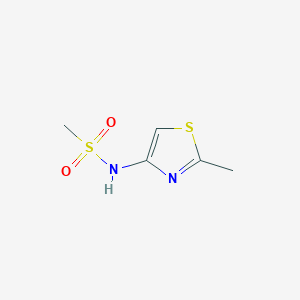
n-(2-Methylthiazol-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Methylthiazol-4-yl)methanesulfonamide: is a chemical compound with the molecular formula C5H8N2O2S2 and a molecular weight of 192.26 g/mol It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Methylthiazol-4-yl)methanesulfonamide typically involves the reaction of 2-methylthiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: n-(2-Methylthiazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: n-(2-Methylthiazol-4-yl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a fungicide. It has shown activity against several plant pathogenic fungi, making it a candidate for agricultural applications .
Medicine: The compound is being investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of n-(2-Methylthiazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. In the case of its fungicidal activity, the compound disrupts the normal functioning of fungal cells by interfering with key enzymes and metabolic pathways . For its anticancer activity, the compound induces apoptosis in cancer cells by activating caspase-3 and other apoptotic pathways .
Comparison with Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar functional groups but lacking the thiazole ring.
Thiazole Derivatives: Compounds such as thiabendazole and ethaboxam, which also contain the thiazole ring and exhibit biological activity.
Uniqueness: n-(2-Methylthiazol-4-yl)methanesulfonamide is unique due to the combination of the thiazole ring and the methanesulfonamide group. This structural feature imparts specific chemical and biological properties that are not observed in simpler sulfonamides or other thiazole derivatives .
Properties
Molecular Formula |
C5H8N2O2S2 |
|---|---|
Molecular Weight |
192.3 g/mol |
IUPAC Name |
N-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C5H8N2O2S2/c1-4-6-5(3-10-4)7-11(2,8)9/h3,7H,1-2H3 |
InChI Key |
JNULABHHCDOYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



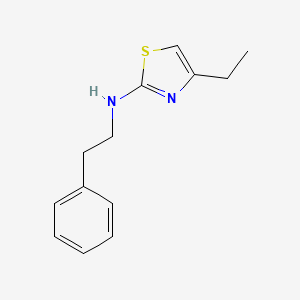
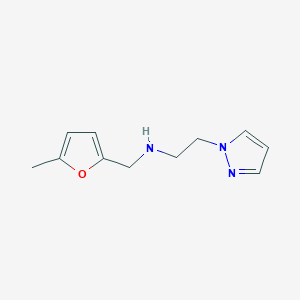
![7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B14910211.png)
![2-(4-bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14910215.png)
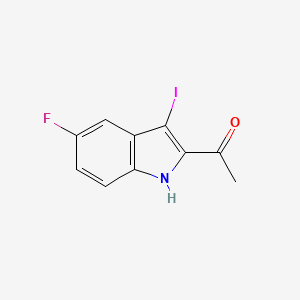
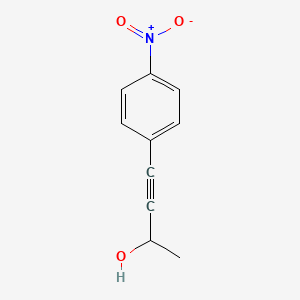
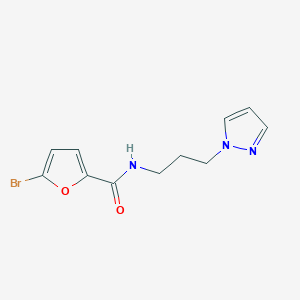
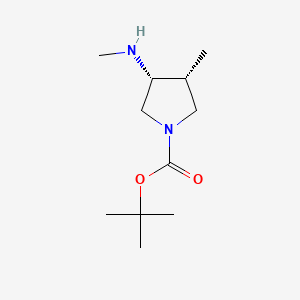
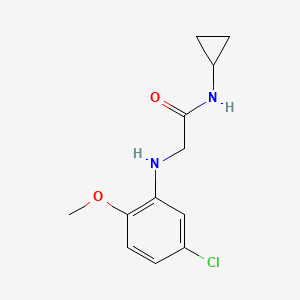
![4-Chloro-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-2-amine](/img/structure/B14910252.png)
